3-Methylglutaconic acid
3-Methylglutaconic acid
3-methylglutaconic acid is a methyl-branched fatty acid.
3-Methylglutaconic acid is an intermediate (as the CoA thioester) in the leucine degradative pathway as well as the mevalonate shunt, a pathway that links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism. 3-methylglutaconyl-CoA hydratase is involved in the metabolism process of 3-methylglutaconic acid. 3-Methylglutaconic acid accumulates in patients with a deficiency of this enzyme and a large amount of 3-methylglutaconic acid appear in urine. . (A3360).
3-Methylglutaconic acid is an intermediate (as the CoA thioester) in the leucine degradative pathway as well as the mevalonate shunt, a pathway that links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism. 3-methylglutaconyl-CoA hydratase is involved in the metabolism process of 3-methylglutaconic acid. 3-Methylglutaconic acid accumulates in patients with a deficiency of this enzyme and a large amount of 3-methylglutaconic acid appear in urine. . (A3360).
Brand Name:
Vulcanchem
CAS No.:
5746-90-7
VCID:
VC21127755
InChI:
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)
SMILES:
CC(=CC(=O)O)CC(=O)O
Molecular Formula:
C6H8O4
Molecular Weight:
144.12 g/mol
3-Methylglutaconic acid
CAS No.: 5746-90-7
Cat. No.: VC21127755
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-methylglutaconic acid is a methyl-branched fatty acid. 3-Methylglutaconic acid is an intermediate (as the CoA thioester) in the leucine degradative pathway as well as the mevalonate shunt, a pathway that links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism. 3-methylglutaconyl-CoA hydratase is involved in the metabolism process of 3-methylglutaconic acid. 3-Methylglutaconic acid accumulates in patients with a deficiency of this enzyme and a large amount of 3-methylglutaconic acid appear in urine. . (A3360). |
|---|---|
| CAS No. | 5746-90-7 |
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | 3-methylpent-2-enedioic acid |
| Standard InChI | InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | WKRBKYFIJPGYQC-UHFFFAOYSA-N |
| Isomeric SMILES | C/C(=C\C(=O)O)/CC(=O)O |
| SMILES | CC(=CC(=O)O)CC(=O)O |
| Canonical SMILES | CC(=CC(=O)O)CC(=O)O |
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